
5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is a brominated flame retardant. These compounds are often used in various materials to reduce their flammability. The compound’s structure includes multiple bromine atoms, which are known for their flame-retardant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the desired substitution.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination reactions in reactors designed to handle corrosive bromine reagents. The process may include steps for purification and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the bromomethyl groups.
Reduction: Reduction reactions could potentially remove bromine atoms, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution could result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is primarily used as a flame retardant in various materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is critical.
Wirkmechanismus
The flame-retardant properties of the compound are due to the presence of bromine atoms, which release bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene insulation materials.
Decabromodiphenyl ether (DecaBDE): Used in various applications, including textiles and electronics.
Uniqueness
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is unique due to its specific structure, which may offer distinct advantages in terms of thermal stability and effectiveness as a flame retardant compared to other compounds.
Eigenschaften
CAS-Nummer |
38578-30-2 |
|---|---|
Molekularformel |
C11H10Br5O4P |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H10Br5O4P/c12-3-11(4-13)5-18-21(17,19-6-11)20-10-8(15)1-7(14)2-9(10)16/h1-2H,3-6H2 |
InChI-Schlüssel |
SOWHFSRXEMPZAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COP(=O)(O1)OC2=C(C=C(C=C2Br)Br)Br)(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


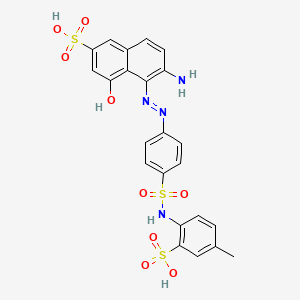
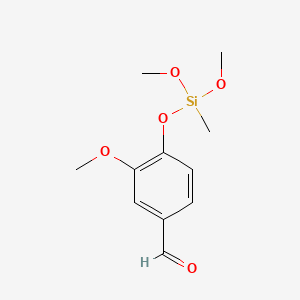

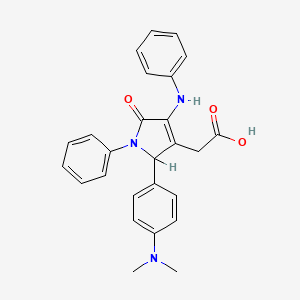

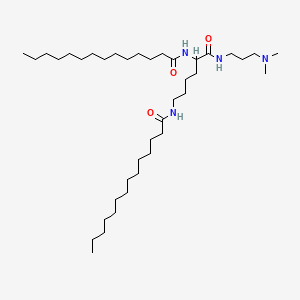
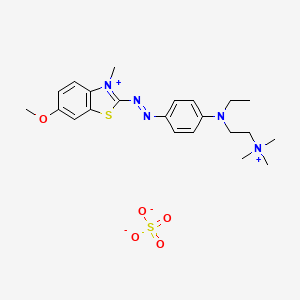
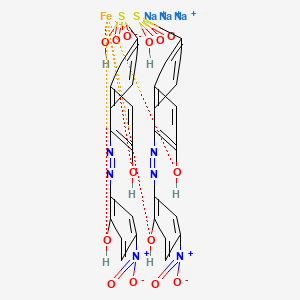
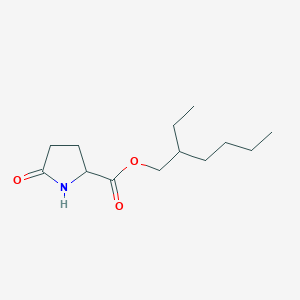

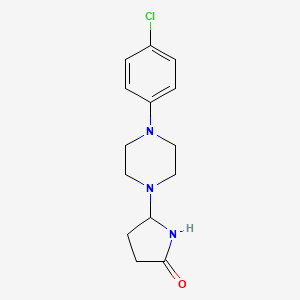

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)

